Quincorine

Overview

Description

Quincorine, also known as Quinacrine, is an acridine derivative that was widely used as an antimalarial drug but has been superseded by chloroquine in recent years . It has also been used as an anthelmintic and in the treatment of giardiasis and malignant effusions .

Synthesis Analysis

Quinacrine has been synthesized using suitable synthetic routes . The synthesis involves the design, synthesis, and characterization of various analogous of quinolin-2-one nucleus . The synthesis of quinoline derivatives has been achieved through various methods including the use of iodine and silica gel under solvent-free conditions, a Friedlander heteroannulation method using nano ZnO as a catalyst, and using ionic liquid [Hbim] [BF4] under ultrasound at room temperature .

Molecular Structure Analysis

Quinacrine binds to deoxyribonucleic acid (DNA) in vitro by intercalation between adjacent base pairs . This binding inhibits transcription and translation to ribonucleic acid (RNA) .

Chemical Reactions Analysis

The reduction of quinones, such as Quinacrine, follows a homolytic mechanism of single electron transfer . Quinacrine may inhibit enzymatic polymerization reactions in vivo and induce anti-tumor effects .

Physical And Chemical Properties Analysis

Quinones, such as Quinacrine, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . These properties make the analytical detection of quinones problematic .

Scientific Research Applications

Anti-Malarial Drug

Quincorine, also known as Quinacrine (QC), is a synthetic drug belonging to the 9-aminoacridine family . It has been used extensively to treat malaria over the past several decades . Low concentrations of QC have been shown to induce redistribution of Ca2+ ions, leading to disruption of IP3 dependent Ca2+ oscillation, hampering the growth of Plasmodium falciparum .

Cancer Treatment

Quincorine has shown potential in cancer treatment. Numerous studies have explored its antineoplastic potential in both preclinical and clinical settings . Many of these mechanisms, including activation of the p53 signaling cascade and simultaneous NF-κB signaling inhibition, have been reported in various studies .

Antiviral Activity

Quincorine has shown strong antiviral activity. The most relevant antiviral activities of QC are related to its ability to raise pH in acidic organelles, diminishing viral enzymatic activity for viral cell entry, and its ability to bind to viral DNA and RNA . It has shown strong activity inhibiting SARS-CoV-2 viral replication in vitro .

Immunomodulator

Quincorine has been used as an immunomodulator in cutaneous lupus erythematosus and various rheumatological diseases, by inhibiting phospholipase A2 modulating the Th1/Th2 response .

Anti-Prion Activity

In addition to its antimalarial and anticancer properties, Quincorine has also shown anti-prion activity .

Inhibition of Multi-Drug Resistance

Quincorine has potential uses as an anti-cancer agent, with particular attention to its actions on nuclear proteins, the arachidonic acid pathway, and multi-drug resistance .

Actions on Signaling Proteins

Quincorine’s role on the NF-κB, p53, and AKT pathways are summarized . It has actions on signaling proteins in the cytoplasm .

Actions on Nuclear Proteins

Quincorine has actions on nuclear proteins . It has been discussed for its potential uses as an anti-cancer agent .

Safety and Hazards

properties

IUPAC Name |

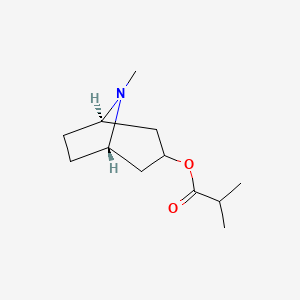

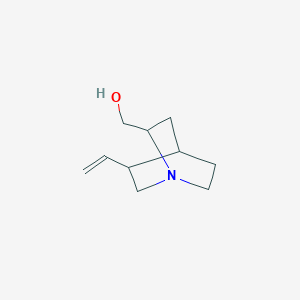

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,8-10,12H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFZBOMPQVRGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methanol | |

CAS RN |

207129-35-9, 207129-36-0 | |

| Record name | 1-Azabicyclo[2.2.2]octane-2-methanol, 5-ethenyl-, (1S,2S,4S,5R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Azabicyclo[2.2.2]octane-2-methanol, 5-ethenyl-, (1S,2R,4S,5R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of quincorine?

A1: Quincorine has the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol. []

Q2: Are there any notable spectroscopic characteristics of quincorine?

A2: While specific spectroscopic data is not extensively detailed in the provided research, quincorine and its derivatives are routinely characterized using techniques like NMR spectroscopy and X-ray crystallography. [, , , , , ] These methods help elucidate its structural features and conformational preferences.

Q3: What are the prominent catalytic applications of quincorine?

A3: Quincorine and its derivatives, including quincorine-amine, have been successfully employed as chiral ligands in various asymmetric catalytic reactions. One significant application is their use in ruthenium-catalyzed asymmetric hydrogenation of ketones. [, , , , ]

Q4: How does quincorine enhance the rate of ruthenium-catalyzed ketone hydrogenation?

A4: Research suggests that quincorine-amine, when complexed with RuCp*Cl, facilitates a faster hydrogenation process compared to traditional ruthenium-diamine complexes. This enhanced rate, approximately 24 times faster, is attributed to a lower activation barrier for the alcohol-mediated splitting of dihydrogen in the presence of the quincorine-amine ligand. [, ]

Q5: What levels of enantiomeric excess (ee) can be achieved using quincorine-based catalysts in ketone hydrogenation?

A5: Ruthenium complexes incorporating quincorine-amine as a ligand have demonstrated the ability to catalyze the hydrogenation of both aromatic and aliphatic ketones with enantiomeric excesses reaching up to 90%. [, ]

Q6: Does the stereochemistry of quincorine impact its catalytic performance?

A6: Yes, the stereochemistry of quincorine plays a crucial role in its catalytic activity and selectivity. Studies comparing quincorine-amine with its pseudo-enantiomer, quincoridine-amine, in ruthenium-catalyzed ketone hydrogenation revealed that while both exhibit high activity, they induce opposite stereoselectivities. This difference arises from the distinct spatial orientations of the ligands within the catalytic complex, influencing the preferential approach of the substrate and ultimately dictating the stereochemical outcome of the reaction. [, ]

Q7: Beyond ketone hydrogenation, what other catalytic applications of quincorine are being explored?

A7: Researchers are actively investigating the potential of quincorine and its derivatives in other asymmetric transformations. This includes their use as ligands in reactions such as the Grignard cross-coupling and as catalysts in enantioselective monobenzoylation of meso-1,2-diols. [, ] These explorations highlight the versatility of quincorine as a chiral scaffold in asymmetric catalysis.

Q8: How has computational chemistry contributed to understanding quincorine's catalytic behavior?

A8: Density functional theory (DFT) calculations have been instrumental in unraveling the mechanistic details of reactions catalyzed by quincorine-containing complexes. These calculations provide insights into reaction pathways, transition states, and the origins of enantioselectivity. [, , , ]

Q9: Have any quantitative structure-activity relationship (QSAR) models been developed for quincorine derivatives?

A9: While the provided research does not explicitly mention developed QSAR models for quincorine, it highlights the potential for such studies. Systematic variations in the quincorine structure, coupled with experimental and computational investigations, could pave the way for establishing robust QSAR models. These models would prove invaluable for predicting the catalytic properties and enantioselectivities of novel quincorine-based catalysts. [, , , , ]

Q10: How do modifications to the quincorine structure affect its catalytic activity?

A10: Modifications to the quincorine framework, particularly at the C5 position and the substituents on the nitrogen atoms, can significantly influence its catalytic behavior. These alterations can impact the steric environment around the metal center in the catalyst, thereby affecting both the activity and enantioselectivity of the catalytic reaction. [, , , , , , ] For example, bulky O-protecting groups in quincoridine derivatives enhance π-face selectivity in nucleophilic additions to the carbonyl group. []

Q11: Are there specific examples of quincorine modifications that lead to notable changes in catalytic activity or selectivity?

A11: Introducing an ethynyl group at the C5 position of quincorine allows for further functionalization through Sonogashira and Heck reactions, providing access to diverse aryl-substituted derivatives. [] These modifications offer a handle for tuning the steric and electronic properties of the ligand, which can significantly impact its catalytic performance in asymmetric reactions.

Q12: Is there information on the environmental impact or degradation of quincorine?

A12: The provided research primarily focuses on synthetic and catalytic applications of quincorine and doesn't provide specific details regarding its environmental impact or degradation pathways. Assessing the ecological implications of any new chemical entity, including quincorine and its derivatives, is crucial. Future research should address these aspects, including studies on biodegradability, ecotoxicological effects on various organisms, and potential for bioaccumulation.

Q13: Are there any known alternatives or substitutes for quincorine in its catalytic applications?

A13: While quincorine exhibits unique structural features and catalytic properties, other chiral ligands and catalysts are available for asymmetric transformations. These alternatives often involve different chiral scaffolds and metal complexes, each with its own set of advantages and limitations. The choice of an optimal catalyst or ligand depends on the specific reaction, desired enantioselectivity, and reaction conditions.

Q14: What are some of the key historical milestones in the research and application of quincorine?

A14: Quincorine research has witnessed several significant milestones:

- Early Synthesis and Structural Elucidation: The development of efficient synthetic routes to quincorine and its derivatives, coupled with techniques like X-ray crystallography, laid the foundation for understanding its structure and stereochemistry. [, , ]

- Emergence as a Chiral Ligand: The recognition of quincorine and its derivatives as effective chiral ligands in asymmetric catalysis marked a turning point, particularly in ruthenium-catalyzed hydrogenation reactions. [, ]

- Mechanistic Understanding: Computational studies, especially DFT calculations, have been crucial in elucidating the mechanisms of quincorine-catalyzed reactions, providing insights into the origins of enantioselectivity and guiding the design of improved catalysts. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Thr4,Gly7]OT](/img/structure/B1587677.png)